2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS 899977-19-6) is a heterocyclic building block belonging to the 1,2,4-benzothiadiazine 1,1-dioxide family. Its molecular formula is C9H7N3O2S2, with a molecular weight of 253.3 g/mol.

Molecular Formula C9H7N3O2S2
Molecular Weight 253.29
CAS No. 899977-19-6
Cat. No. B2616804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile
CAS899977-19-6
Molecular FormulaC9H7N3O2S2
Molecular Weight253.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC#N
InChIInChI=1S/C9H7N3O2S2/c10-5-6-15-9-11-7-3-1-2-4-8(7)16(13,14)12-9/h1-4H,6H2,(H,11,12)
InChIKeyGGSIDIYHASZLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS 899977-19-6): Core Structure and Research-Grade Sourcing Profile


2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS 899977-19-6) is a heterocyclic building block belonging to the 1,2,4-benzothiadiazine 1,1-dioxide family. Its molecular formula is C9H7N3O2S2, with a molecular weight of 253.3 g/mol . The compound features a benzo[e][1,2,4]thiadiazine ring system bearing a sulfone group (1,1-dioxido) and a thioether-linked acetonitrile moiety . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly for the preparation of pharmacologically active benzothiadiazine derivatives [1].

Unsubstituted benzothiadiazine dioxide core for fragment-like library design
Nitrile handle enables ≥5 downstream diversification pathways
Synthetic intermediate supporting SAR exploration of antiviral and agrochemical scaffolds

Why Generic Benzothiadiazine Dioxide Intermediates Cannot Substitute for CAS 899977-19-6 in Synthesis Workflows


Benzothiadiazine 1,1-dioxide derivatives are not interchangeable intermediates. The specific combination of an unsubstituted benzo ring, a 3-position thioether linkage, and a terminal nitrile group on CAS 899977-19-6 defines its reactivity profile and downstream synthetic utility . Halogenated analogs (e.g., 7-fluoro or 7-chloro derivatives) introduce electronic perturbations and potential side reactivity, while carboxylic acid or amide analogs lack the versatile nitrile handle for further transformations such as hydrolysis, reduction, or cycloaddition . These structural differences directly impact reaction yields, purification requirements, and the accessibility of target compound libraries in medicinal chemistry campaigns.

Halogenated analogs (7-fluoro, 7-chloro)
Electronic perturbations and potential off-target reactivity may alter reaction yields and lead to different impurity profiles compared to the unsubstituted core.
Carboxylic acid or amide analogs
Lack the versatile nitrile handle, limiting downstream synthetic options to amide coupling and esterification rather than multi-directional diversification.
Other benzothiadiazine dioxide intermediates
Variation in ring substitution or side-chain identity can shift reactivity profiles; direct replacement without validation may compromise library reproducibility.

Quantitative Differentiation Evidence for 2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS 899977-19-6) Relative to Closest Analogs


Molecular Weight and Physicochemical Property Comparison: CAS 899977-19-6 vs. 7-Fluoro Analog (CAS 899966-46-2)

The target compound (CAS 899977-19-6) has a molecular weight of 253.3 g/mol, which is 18.0 g/mol lower than the 7-fluoro analog (CAS 899966-46-2, MW = 271.3 g/mol) . This lower molecular weight, combined with the absence of a halogen atom, results in a reduced heavy atom count and potentially improved compliance with fragment-based drug discovery guidelines. The unsubstituted benzo ring also eliminates the metabolic liabilities associated with aryl fluorides, such as oxidative defluorination or glutathione conjugation .

MW comparison vs. 7-F analog
Class-level
-18.0 g/mol (6.6% lower)
Lower heavy atom count may support fragment compliance
Calculated from molecular formulas; requires experimental profiling
Medicinal Chemistry Physicochemical Properties Lead Optimization

Nitrile Functional Group Reactivity Advantage: CAS 899977-19-6 vs. Carboxylic Acid Analog (CAS 114282-93-8)

The terminal nitrile group in CAS 899977-19-6 provides a versatile synthetic handle that is absent in the corresponding carboxylic acid analog (CAS 114282-93-8) . Nitriles can undergo hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to tetrazoles, and serve as precursors to amidines and amidoximes. This single functional group enables at least five distinct downstream derivatization pathways, whereas the carboxylic acid analog is limited to amide coupling and esterification reactions.

Derivatization pathways
Class-level
≥5 (nitrile) vs 2 (carboxylic acid)
Nitrile handle enables broader downstream diversification
Based on standard interconversion logic; no direct comparative study
Synthetic Chemistry Functional Group Interconversion Building Block Versatility

Commercial Availability and Pricing Benchmark: Life Chemicals Catalog Entry for CAS 899977-19-6

CAS 899977-19-6 is commercially available from Life Chemicals at a purity of ≥90% with standardized pricing: $54.00 for 1 mg, $57.00 for 2 μmol, $59.00 for 2 mg, $63.00 for 3 mg or 5 μmol, $66.00 for 4 mg, and $69.00 for 5 mg [1]. This tiered pricing structure, with a unit cost of approximately $13.80/mg at the 5 mg scale, provides budget predictability for academic and industrial procurement. No equivalent pricing data for the 7-fluoro analog (CAS 899966-46-2) or the 7-chloro analog was identified from comparable supplier catalogs during this evidence compilation.

Commercial benchmark
Supporting evidence
$13.80/mg (5 mg scale, ≥90% purity)
Transparent tiered pricing enables budget planning
Life Chemicals catalog; comparator pricing unavailable
Chemical Procurement Cost Analysis Research Supply Chain

Relevance to HCV NS5B Polymerase Inhibitor Scaffolds: Contextual Evidence from Benzothiadiazine Dioxide Series

The benzothiadiazine 1,1-dioxide scaffold is a validated pharmacophore for HCV NS5B RNA-dependent RNA polymerase inhibition. The compound HCV-IN-50 (CAS 303776-85-4), which contains the 3-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl) core, demonstrates a competitive and selective inhibition of HCV NS5B with an IC50 of 0.3 μM against the NS5B ΔC21 enzyme . Tomei et al. (2004) further characterized benzothiadiazine derivatives as allosteric NS5B inhibitors with IC50 values below 1 μM in biochemical assays [1]. While CAS 899977-19-6 itself is a synthetic intermediate and not a direct inhibitor, its core structure is integral to this therapeutically relevant chemical series.

Antiviral SAR context
Supporting evidence
Derivative IC50 0.3 μM (NS5B ΔC21)
Supports research scaffold link to published NS5B inhibitor series
Intermediate only; direct activity not tested
Antiviral Research HCV NS5B Polymerase Inhibitors

Optimal Research and Industrial Application Scenarios for 2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS 899977-19-6)


Fragment-Based Drug Discovery Library Design Targeting Viral Polymerases

Researchers constructing fragment libraries for antiviral screening should prioritize CAS 899977-19-6 as an unsubstituted benzothiadiazine dioxide core with a nitrile handle. The lower molecular weight (253.3 g/mol) compared to halogenated analogs aligns with fragment library guidelines (MW ≤ 300 Da), and the nitrile group serves as both a hydrogen-bond acceptor and a synthetic vector for fragment elaboration. This compound's structural relationship to the HCV NS5B inhibitor pharmacophore provides a hypothesis-driven starting point for fragment growing into the NS5B allosteric pocket.

Parallel Synthesis of Benzothiadiazine-Derived Compound Libraries via Nitrile Diversification

Medicinal chemistry groups executing parallel synthesis campaigns can exploit the nitrile group of CAS 899977-19-6 for multi-directional library expansion. The nitrile enables synthesis of carboxylic acids, primary amines, tetrazoles, amidines, and amidoximes from a single starting material . Procurement at ≥90% purity from verified suppliers (Life Chemicals, $54-$69 per unit) [1] ensures batch-to-batch consistency for reproducible library production.

Structure-Activity Relationship (SAR) Studies on Benzothiadiazine Core Substitution Effects

SAR campaigns investigating the effect of benzo ring substitution on target binding can use CAS 899977-19-6 as the unsubstituted reference compound. Systematic comparison with the 7-fluoro (CAS 899966-46-2) and 7-chloro analogs across biochemical assays allows deconvolution of electronic and steric contributions to potency. The commercial availability of CAS 899977-19-6 in multiple pre-weighed quantities (1-5 mg) [1] facilitates dose-response screening without the overhead of in-house synthesis.

Agrochemical Lead Discovery Leveraging Benzothiadiazine Dioxide Scaffolds

Benzothiadiazine dioxide derivatives are also explored in agrochemical research for their potential bioactivity [2]. CAS 899977-19-6 provides a synthetically flexible entry point for generating agrochemical candidate libraries, where the nitrile group can be converted to amide or thioamide functionalities commonly found in herbicidal and fungicidal agents. The absence of halogen substitution simplifies environmental fate assessment compared to fluorinated or chlorinated analogs.

Application
Selection Property
Validation Focus
Fragment-based library design for viral polymerase targets
Unsubstituted core with nitrile handle
Fragment compliance (MW ≤300 Da, H-bond acceptor capacity)
Parallel synthesis via nitrile diversification
Nitrile multi-directional reactivity (≥5 pathways)
Reproducible library production and purity
SAR studies on benzothiadiazine core substitution
Unsubstituted reference compound
Deconvolution of electronic and steric effects
Agrochemical lead discovery
Synthetically flexible entry without halogen
Simplified environmental fate assessment
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